1-(3,4-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c1-10-3-4-13(9-11(10)2)26(23,24)22-7-5-12(6-8-22)14-20-21-15(25-14)16(17,18)19/h3-4,9,12H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTWBGSQACIQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Piperidine Ring Formation: The piperidine ring can be introduced through nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Sulfonylation: The final step involves the sulfonylation of the piperidine derivative with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, compounds containing the 1,3,4-oxadiazole structure have been evaluated for their cytotoxic effects against various cancer cell lines, including glioblastoma. In vitro assays showed significant apoptosis induction in cancer cells, suggesting that the incorporation of the oxadiazole moiety might enhance the anticancer activity of piperidine derivatives .
Antidiabetic Potential
The modulation of G-protein-coupled receptors (GPCRs) is critical in the treatment of diabetes. Some studies have indicated that compounds similar to 1-(3,4-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can influence the activity of GPCRs involved in glucose metabolism. In vivo studies using models like Drosophila melanogaster showed that these compounds could significantly lower glucose levels, indicating their potential as antidiabetic agents .
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have also been explored. Compounds with similar structures have shown effective antibacterial and antifungal activities against various strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Molecular Docking Studies
In silico studies utilizing molecular docking simulations have been employed to predict the binding affinities of these compounds to specific biological targets. Such studies help elucidate the interaction mechanisms at the molecular level and guide further modifications to enhance efficacy .
Case Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A study synthesized several 1,3,4-oxadiazole derivatives through a multi-step reaction involving condensation and cyclization processes. The synthesized compounds were evaluated for their anticancer activity against glioblastoma cell lines using cytotoxic assays. Results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis .
Case Study 2: Evaluation of Antidiabetic Effects
In another investigation, researchers focused on the antidiabetic effects of oxadiazole-containing piperidine derivatives in a genetically modified diabetic model. The study reported that specific compounds significantly reduced blood glucose levels compared to controls, suggesting their potential utility in diabetes management .
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and oxadiazole groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Key Structural Analogs
The following analogs share the piperidine-oxadiazole scaffold but differ in substituents, leading to distinct physicochemical and biological profiles:
Biological Activity
The compound 1-(3,4-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure : Piperidine ring
- Functional Groups :
- Sulfonyl group (from 3,4-dimethylbenzenesulfonyl)
- Oxadiazole ring (5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)
The presence of these functional groups is significant for the biological activity of the compound.
Research indicates that compounds similar to this molecule often interact with various biological targets, including enzymes and receptors. The oxadiazole moiety is known for its ability to act as a bioisostere in drug design, influencing receptor binding and activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds containing sulfonyl and oxadiazole groups. For instance:
- Study 1 : A derivative with a similar structure exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Study 2 : A related compound demonstrated antifungal activity against Candida species, indicating potential therapeutic applications in treating fungal infections.
Anticancer Properties
The compound's potential anticancer activity has also been explored:
- Case Study : In vitro studies showed that derivatives with a piperidine backbone inhibited the proliferation of various cancer cell lines. The proposed mechanism involved apoptosis induction via the mitochondrial pathway.
- Research Findings : A recent study indicated that similar sulfonamide derivatives could inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer therapy.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties:
- Mechanism : Compounds with piperidine structures have been linked to modulation of neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Study Results : In animal models, administration of similar compounds resulted in reduced oxidative stress markers and improved cognitive function.
Summary of Biological Activities
| Activity Type | Description | Reference Study |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Study 1 |
| Antifungal | Active against Candida species | Study 2 |
| Anticancer | Inhibits cancer cell proliferation | Case Study |
| Neuroprotective | Reduces oxidative stress | Research Findings |
Q & A
Basic: What are the critical synthetic steps for preparing 1-(3,4-dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine?
Methodological Answer:
The synthesis involves three main stages:
Formation of the 1,3,4-oxadiazole core : A trifluoromethyl-substituted carboxylic acid is cyclized with hydrazine hydrate under reflux in methanol to form the 1,3,4-oxadiazole intermediate. This step requires careful control of reaction time (5–6 hours) and nitrogen atmosphere to prevent oxidation .
Synthesis of the sulfonyl electrophile : 3,4-Dimethylbenzenesulfonyl chloride is reacted with 4-bromomethylpiperidine in aqueous sodium carbonate to yield the bromomethyl sulfonylpiperidine intermediate. Stirring for 1 hour at room temperature ensures complete substitution .
Coupling reaction : The oxadiazole nucleophile is reacted with the bromomethyl sulfonylpiperidine electrophile in DMF using lithium hydride (LiH) as a base. The reaction is monitored by TLC, and the product is precipitated with ice-cold water and recrystallized from methanol .
Basic: What spectroscopic techniques are used to characterize this compound, and what key data should researchers prioritize?
Methodological Answer:
Characterization relies on:
- IR spectroscopy : Confirm the presence of sulfonyl (S=O stretching at ~1150–1350 cm⁻¹) and oxadiazole (C=N stretching at ~1600 cm⁻¹) groups.
- ¹H-NMR : Identify aromatic protons (δ 7.2–8.0 ppm for the dimethylbenzenesulfonyl group), piperidine protons (δ 1.5–3.5 ppm), and trifluoromethyl splitting patterns.
- EI-MS : Look for the molecular ion peak (M⁺) matching the molecular weight and fragmentation patterns consistent with the sulfonyl and oxadiazole moieties .
Cross-validation with elemental analysis (C, H, N, S) is recommended to confirm purity.
Advanced: How can researchers optimize the coupling reaction yield between the oxadiazole nucleophile and sulfonyl electrophile?
Methodological Answer:
Key optimization strategies include:
- Solvent selection : DMF is preferred due to its polar aprotic nature, which stabilizes the transition state. Alternative solvents like THF may reduce reactivity.
- Base choice : LiH provides strong basicity without introducing side reactions. Testing milder bases (e.g., K₂CO₃) could mitigate decomposition of acid-sensitive groups.
- Reaction monitoring : Use TLC (hexane:ethyl acetate, 3:1) to track consumption of the bromomethyl electrophile. Extending reaction time (6–8 hours) or increasing temperature (50–60°C) may improve conversion .
Advanced: How can computational methods enhance the design of derivatives or reaction pathways for this compound?
Methodological Answer:
- Quantum chemical calculations : Tools like DFT can model transition states to predict regioselectivity in oxadiazole formation or sulfonation reactions.
- Reaction path screening : Platforms like ICReDD integrate computational reaction path searches with experimental data to identify optimal conditions (e.g., solvent, catalyst) for novel derivatives .
- Molecular docking : Predict interactions between the trifluoromethyl-oxadiazole moiety and biological targets (e.g., bacterial enzymes) to guide SAR studies .
Advanced: How should researchers address contradictory spectral data during structural elucidation?
Methodological Answer:
- Multi-technique validation : Combine ¹³C-NMR and DEPT-135 to resolve ambiguities in carbon environments. For example, the sulfonyl group’s quaternary carbon may be misassigned without DEPT data.
- High-resolution mass spectrometry (HRMS) : Use HRMS to confirm the molecular formula, especially if isotopic patterns (e.g., chlorine or bromine) complicate EI-MS interpretation.
- X-ray crystallography : Resolve absolute configuration disputes by growing single crystals in methanol/water mixtures and analyzing diffraction data .
Advanced: What strategies are recommended for analyzing the impact of substituents on biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Systematically modify the trifluoromethyl group (e.g., replace with –CF₂H or –CH₂CF₃) and test antibacterial activity against Gram-positive/-negative strains. Use agar dilution assays (MIC values) for quantitative comparisons .
- Metabolic stability assays : Incubate derivatives with liver microsomes to assess the effect of the 3,4-dimethylbenzenesulfonyl group on cytochrome P450-mediated degradation.
- Docking simulations : Correlate substituent electronic properties (Hammett σ values) with binding affinity to target enzymes (e.g., DNA gyrase) .
Advanced: How can factorial design improve reaction optimization for scaled-up synthesis?
Methodological Answer:
- Two-level factorial design : Test variables like temperature (40–60°C), solvent volume (DMF, 5–10 mL/g), and LiH stoichiometry (1.0–2.0 equiv.) to identify critical factors affecting yield.
- Response surface methodology (RSM) : Model interactions between variables to pinpoint optimal conditions. For example, higher LiH concentrations may compensate for lower temperatures.
- Robustness testing : Introduce small perturbations (±5% in reagent amounts) to assess process reliability under scale-up conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
